molecular formula C12H15IN4 B2528396 N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine CAS No. 1803587-75-8

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B2528396
CAS No.: 1803587-75-8
M. Wt: 342.184
InChI Key: WEMQBJAUHAFDIA-UHFFFAOYSA-N
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Description

Core Functionalization

  • 3-Iodo Substituent :

    • The iodine atom at carbon 3 of the imidazole ring enhances electrophilicity, enabling participation in cross-coupling reactions.
    • Steric effects from the iodine may influence the planarity of the aromatic system.
  • N-Cyclohexyl Group :

    • The cyclohexyl moiety at the 6-amino position introduces lipophilicity and steric hindrance, potentially affecting solubility and binding interactions.

Comparative Analysis with Related Compounds

Compound Core Structure Key Substituents Applications
Imidazo[1,2-b]pyridazine-6-carboxylic acid Imidazo[1,2-b]pyridazine Carboxylic acid at C6 Intermediate for cefozopran
This compound Imidazo[1,2-b]pyridazine Iodo (C3), cyclohexyl (C6) Potential in medicinal chemistry

The iodine and cyclohexyl groups modulate electronic and steric properties, distinguishing this compound from simpler imidazo[1,2-b]pyridazine derivatives.

Crystallographic Data and Conformational Analysis

While explicit crystallographic data for this compound are not yet reported, structural insights can be inferred from analogous compounds.

Comparative Crystal Packing

In related imidazo[1,2-b]pyridazine derivatives, crystal packing is influenced by halogen bonding and π-π interactions. For example, iodine atoms in similar compounds often form I···N or I···O interactions with neighboring molecules, as observed in cocrystals involving pyridazine N-oxides.

Halogen Bonding Dynamics of the 3-Iodo Substituent

The iodine atom at the 3-position exhibits σ-hole bonding capabilities, enabling noncovalent interactions with Lewis bases (e.g., nitrogen or oxygen atoms). These interactions are critical for molecular recognition and crystal engineering.

σ-Hole Bonding Characteristics

Interaction Type Normalized Bond Length (R_XB) Typical Bond Distance (Å) Angles (°)
I···N 0.77–0.83 2.85–3.10 170–175
I···O 0.77–0.80 2.73–2.93 170–178

Data derived from halogen-bonded cocrystals of diazine N-oxides and iodoarenes.

Functional Implications

  • Molecular Recognition :

    • The iodine atom can act as a donor in I···N interactions with pyridine or imidazole rings, facilitating supramolecular assembly.
    • Competitive I···O bonding may occur with carbonyl or ether groups in neighboring molecules.
  • Reactivity Modulation :

    • Halogen bonding can stabilize transition states in cross-coupling reactions, enhancing reaction efficiency.
    • Steric shielding by the cyclohexyl group may limit the accessibility of the iodine atom, influencing reaction selectivity.

Properties

IUPAC Name

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN4/c13-10-8-14-12-7-6-11(16-17(10)12)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMQBJAUHAFDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NN3C(=NC=C3I)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by iodination . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the cyclization and iodination steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.

    Cyclization Reactions: The compound can be further cyclized to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or TBHP for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted imidazo[1,2-b]pyridazines, while oxidation reactions can produce N-oxides of the compound .

Scientific Research Applications

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences biological activity and physicochemical properties:

Compound Name Position 3 Substituent Molecular Weight (g/mol) Key Properties/Applications Source
N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine Iodo ~347.2 (estimated) Potential kinase inhibitor; iodine enhances reactivity Hypothetical
3-Bromo-N-(1-methylpiperidin-4-yl)imidazo[1,2-b]pyridazin-6-amine Bromo 310.2 Plasmodium falciparum inhibitor; moderate yield (45%)
CHR-6494 1H-Indazol-5-yl 307.3 Haspin kinase inhibitor; anti-proliferative
3-(4-Amino-3,5-difluorophenyl)-N-(1-methylpiperidin-4-yl)imidazo[1,2-b]pyridazin-6-amine 4-Amino-3,5-difluorophenyl 363.4 Antimalarial activity; Suzuki coupling product
N-Cyclohexyl-3-(3-methoxypyridin-4-yl)imidazo[1,2-b]pyridazin-6-amine 3-Methoxypyridin-4-yl 323.4 Kinase inhibition (* activity noted)

Key Observations :

  • Halogen Effects : Bromo and iodo substituents enable cross-coupling reactions (e.g., Suzuki), but iodine’s larger atomic radius may sterically hinder interactions compared to bromine .
  • Aryl vs. Heteroaryl : Aryl groups (e.g., difluorophenyl) improve target affinity in antimalarial contexts, while heteroaryl groups (e.g., indazolyl in CHR-6494) enhance kinase inhibition .

Variations at Position 6 (Amine Substituent)

The amine group at position 6 modulates solubility and target engagement:

Compound Name Position 6 Substituent LogP (Estimated) Biological Activity Source
This compound Cyclohexylamine ~2.5 Hypothesized kinase inhibition Hypothetical
N-(1-Methylpiperidin-4-yl) derivatives 1-Methylpiperidin-4-yl ~1.8 Antimalarial (IC50 < 1 µM)
N-[2-(Morpholin-4-yl)ethyl] derivatives Morpholinoethyl ~1.2 Improved solubility; moderate potency
N-Propylimidazo[1,2-b]pyridazin-6-amine Propylamine ~1.5 Haspin inhibition (CHR-6494)

Key Observations :

  • Cyclohexylamine : The bulky cyclohexyl group may enhance membrane permeability and hydrophobic binding but reduce aqueous solubility compared to smaller amines (e.g., propyl) .
  • Morpholinoethyl: Polar morpholine rings improve solubility, making these derivatives suitable for intravenous administration .

Challenges :

  • Cyclohexylamine incorporation often necessitates prolonged heating (e.g., 16 h at 100°C) .

Biological Activity

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused heterocyclic ring system. The iodine substitution at the 3-position and the cyclohexyl group at the nitrogen atom enhance its biological activity and solubility properties.

The primary biological activity of this compound is linked to its role as an inhibitor of Adaptor Associated Kinase 1 (AAK1) . AAK1 is involved in clathrin-mediated endocytosis, a crucial process for receptor internalization and signaling pathways in neurons. Inhibition of AAK1 can lead to altered cellular signaling, which has implications for treating neurodegenerative diseases and cognitive impairments .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various derivatives related to this compound:

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)
1aBnOPh13.02
2aBnSPh0.51.44
3aBnNMePh12.90

This data indicates that compounds with specific substitutions at positions C2 and C6 exhibit varying degrees of activity against Mtb, suggesting a strong structure-activity relationship .

Inhibition of Kinases

This compound has also shown promise as a kinase inhibitor. In vitro studies have demonstrated its ability to inhibit FLT3 kinase in acute myeloid leukemia (AML), a critical target due to its association with poor prognosis in patients with FLT3 mutations. The following table presents IC50 values for various kinase targets:

CompoundFLT3-ITD IC50 (μM)CDK2/E IC50 (μM)
N-cyclohexyl...0.002>20
Other Derivative0.005>20

These findings suggest that this compound may possess selective inhibition capabilities that could be exploited in targeted therapies for AML .

Case Studies and Research Findings

Case Study 1: Neuroprotection and Cognitive Enhancement
A study investigated the effects of AAK1 inhibition using N-cyclohexyl derivatives in models of cognitive impairment. The results indicated that these compounds could enhance neurite outgrowth in PC12 cells treated with neuregulin-1, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antimycobacterial Activity
In another study focusing on antimycobacterial activity, derivatives of imidazo[1,2-b]pyridazine were tested against both Mtb and Mycobacterium marinum. The results showed significant inhibitory effects at low concentrations, supporting further development as potential anti-tuberculosis agents .

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with the formation of the imidazo[1,2-b]pyridazine core. A common approach includes:

  • Cyclization : Reacting halogenated pyridazine precursors with formamide or urea derivatives under controlled heat (120–150°C) to form the fused ring system .
  • Iodination : Electrophilic substitution at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • N-Cyclohexylamination : Introducing the cyclohexyl group via Buchwald-Hartwig coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene . Optimization : Key variables include temperature control during iodination (to avoid overhalogenation) and catalyst loading for amination (typically 5–10 mol%) .

Q. How can the molecular structure of this compound be validated?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Hydrogen bonding and halogen interactions (C–I⋯N) can stabilize the crystal lattice, aiding in resolving stereoelectronic effects .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl CH₂ signals at δ 1.2–2.0 ppm; imidazo ring protons at δ 7.5–8.5 ppm) .
  • HRMS : Verify molecular weight (expected [M+H]⁺ ≈ 397.08 g/mol) .

Q. What are the primary chemical reactions feasible for this compound?

  • Cross-Coupling Reactions : The 3-iodo group enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to diversify the 3-position .
  • Nucleophilic Substitution : The 6-amine can undergo alkylation/acylation (e.g., with alkyl halides or acyl chlorides in DCM/Et₃N) .
  • Oxidation : The imidazo ring may form N-oxides using m-CPBA in CHCl₃ at 0°C .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Discrepancies often arise from:

  • Iodination Efficiency : Trace moisture deactivates NIS; strict anhydrous conditions (molecular sieves, Ar atmosphere) improve reproducibility .
  • Catalyst Deactivation : Pd catalysts degrade at high temperatures; use lower reflux points (e.g., 90°C instead of 110°C) and fresh ligand batches . Mitigation : Design a fractional factorial experiment to isolate critical factors (e.g., solvent purity, catalyst age) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Salt Formation : Convert the free amine to a trifluoroacetate salt (via TFA treatment) to improve solubility in aqueous buffers .
  • Prodrug Design : Introduce ester moieties at the 6-amine (e.g., acetyl-protected derivatives) for hydrolytic activation in physiological conditions .
  • Co-crystallization : Explore co-crystals with succinic acid or cyclodextrins to stabilize the solid-state form .

Q. How does the 3-iodo substituent influence binding affinity in kinase inhibition assays?

Comparative SAR studies suggest:

  • Steric Effects : The bulky iodine atom may hinder access to hydrophobic kinase pockets, reducing potency compared to smaller halogens (e.g., Cl, Br) .
  • Electronic Effects : Iodo’s electron-withdrawing nature polarizes the imidazo ring, altering hydrogen-bonding interactions with catalytic lysine residues (e.g., in Pim kinases) . Validation : Docking simulations (AutoDock Vina) and mutagenesis studies (e.g., K67M mutations) can isolate binding contributions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Disorder in Cyclohexyl Groups : Use SHELXL’s PART instructions to model disordered conformers and refine occupancy ratios .
  • Weak Diffraction : High-resolution data (≤ 0.8 Å) from synchrotron sources improve electron density maps for iodine localization .
  • Twinned Crystals : SHELXD’s twin refinement module resolves overlapping reflections in non-merohedral twins .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogenated Imidazo[1,2-b]pyridazines

PositionHalogenSuzuki Coupling Yield (%)Reference
3I65–78
3Br82–89
3Cl45–53

Q. Table 2: Optimized Crystallization Conditions

Solvent SystemTemperature (°C)Crystal Quality
DCM/Hexane (1:3)4Prisms (0.2 mm)
EtOAc/MeOH (5:1)25Needles
Acetone/H₂O (2:1)−20Plates

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